molecular formula C8H6F4N2O B12865211 5-Fluoro-2-(trifluoromethyl)phenylurea

5-Fluoro-2-(trifluoromethyl)phenylurea

Katalognummer: B12865211
Molekulargewicht: 222.14 g/mol
InChI-Schlüssel: MFMXNKGAENFYPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(trifluoromethyl)phenylurea is a fluorinated organic compound with the molecular formula C8H6F4N2O and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 5-Fluoro-2-(trifluoromethyl)phenylurea typically involves the reaction of 5-fluoro-2-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-Fluoro-2-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(trifluoromethyl)phenylurea has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-(trifluoromethyl)phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H6F4N2O

Molekulargewicht

222.14 g/mol

IUPAC-Name

[5-fluoro-2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6F4N2O/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15)

InChI-Schlüssel

MFMXNKGAENFYPL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)NC(=O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.